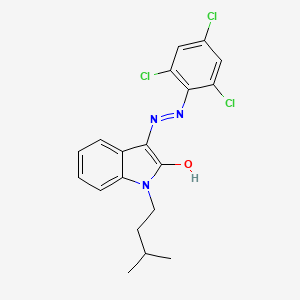![molecular formula C18H16FN3O B2679382 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one CAS No. 932538-01-7](/img/structure/B2679382.png)
1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one is a chemical compound with a complex structure that includes a fluorophenyl group and a phenylethylamino group
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often start with the preparation of the fluorophenyl and phenylethylamino precursors, followed by their combination under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified versions of the original compound with different functional groups or oxidation states.
Scientific Research Applications
1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its ability to modulate biological pathways involved in diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-3-[(2-phenylethyl)amino]-1,2-dihydropyrazin-2-one can be compared with other similar compounds, such as:
2-(4-Fluorophenyl)ethylamine: This compound has a similar fluorophenyl group but lacks the dihydropyrazinone structure.
N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide: This compound has a similar phenylethylamino group but a different overall structure.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-(2-phenylethylamino)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c19-15-6-8-16(9-7-15)22-13-12-21-17(18(22)23)20-11-10-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXKCFNLPWDKJMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2679301.png)
![N-{1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}-N-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2679302.png)
![methyl 3-[(4-methoxybenzoyl)amino]-6-methyl-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2679303.png)
![tert-Butyl (8,8-dioxido-8-thia-2-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B2679305.png)

![N-[(3,5-Dimethoxy-1,2-thiazol-4-yl)methyl]but-2-ynamide](/img/structure/B2679307.png)



![2-{[(4-bromophenyl)methyl]sulfanyl}-1-(4-ethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2679313.png)
![methyl 4-{[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]sulfamoyl}benzoate](/img/structure/B2679314.png)
![(2Z)-2-cyano-N-(4-ethoxyphenyl)-3-[3-methyl-4-(pyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2679318.png)

![3-(4-bromobenzyl)-1,7-dimethyl-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2679321.png)
